REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=C([CH:8]=[CH:9][C:10]=1[I:11])C(O)=O.CI.[C:14](=O)([O-])[O-].[K+].[K+].[C:20]([O:23][CH2:24]C)(=[O:22])[CH3:21]>CN(C=O)C>[I:11][C:10]1[CH:9]=[CH:8][C:21]([C:20]([O:23][CH3:24])=[O:22])=[CH:3][C:2]=1[O:1][CH3:14] |f:2.3.4|
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1I
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 50° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purified by the silica gel column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |